5-[4-(benzyloxy)-3-methoxyphenyl]-4-(2-furoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
The compound "5-[4-(benzyloxy)-3-methoxyphenyl]-4-(2-furoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one" is a synthetic chemical entity characterized by its complex molecular structure. It features a combination of aromatic, furan, and pyrrole functionalities, which may confer unique physical and chemical properties. This compound can be used in various research and industrial applications, owing to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "5-[4-(benzyloxy)-3-methoxyphenyl]-4-(2-furoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one" typically involves multi-step organic reactions. Key steps include the formation of the pyrrole ring and the attachment of the benzyloxy and methoxy functional groups. Specific reagents and catalysts, such as palladium or other transition metals, may be employed under controlled temperatures and pressures to ensure the desired yield and purity.
Industrial Production Methods
While lab-scale synthesis involves detailed stepwise procedures, industrial production would focus on scalability and efficiency. Techniques such as batch reactors or continuous flow systems may be utilized. Purification steps, including recrystallization and chromatography, are essential to achieve high-purity product suited for further applications.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions:
Oxidation: The hydroxyl and methoxy groups can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The furoyl group may be reduced to an alcohol.
Substitution: Halogenation or nitration reactions can occur at the aromatic rings, especially the benzyloxyphenyl moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions such as halogens (Br₂, Cl₂) or nitric acid. Reaction conditions vary, with temperatures ranging from -78°C to 150°C, depending on the specific reaction and desired product.
Major Products Formed
Oxidative reactions might yield ketones or aldehydes, while reduction reactions will produce alcohols. Substitution reactions can introduce halogens or nitro groups, creating a wide range of derivatives for further research and application.
Scientific Research Applications
Chemistry
In chemistry, the unique structure of this compound makes it a candidate for studying reaction mechanisms and pathways involving pyrrole and furan systems.
Biology
Biologically, it can be evaluated for its potential as a pharmacophore in drug discovery. Its multiple functional groups might interact with biological targets, exhibiting antibacterial, antifungal, or antiviral properties.
Medicine
The compound may have applications in medicinal chemistry, particularly in designing new therapeutic agents. Its structural features can be modified to enhance biological activity and specificity.
Industry
In industrial settings, this compound could serve as an intermediate in the synthesis of more complex molecules. Its reactivity profile can be leveraged in the development of novel materials, including polymers and advanced composites.
Mechanism of Action
The effects of "5-[4-(benzyloxy)-3-methoxyphenyl]-4-(2-furoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one" are likely mediated by its interaction with specific molecular targets. Potential mechanisms include binding to enzymes or receptors, altering their function. The compound's aromatic and heterocyclic structures may facilitate binding through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Compounds similar in structure include:
5-phenyl-2-furoic acid: Shares the furoyl group but lacks the complex pyrrole and methoxy substitution.
4-methoxyphenyl furoate: Similar aromatic and furoyl combination without the pyrrole ring.
Benzyloxy derivatives of pyrrole: Share the pyrrole core but with different substitutions on the aromatic ring.
Properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxy-4-phenylmethoxyphenyl)-1-(3-methoxypropyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO7/c1-32-14-7-13-28-24(23(26(30)27(28)31)25(29)21-10-6-15-34-21)19-11-12-20(22(16-19)33-2)35-17-18-8-4-3-5-9-18/h3-6,8-12,15-16,24,30H,7,13-14,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZPWFNUXIOKDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609797-06-0 | |
Record name | 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-4-(2-FUROYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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